molecular formula C11H16FNO3 B1491458 (E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid CAS No. 2089554-34-5

(E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid

Cat. No.: B1491458
CAS No.: 2089554-34-5
M. Wt: 229.25 g/mol
InChI Key: RLAHHJMVCWQMDE-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid is a high-purity chemical reagent designed for professional research applications. This compound features an (E)-configured α,β-unsaturated carbonyl system linked to a 4-(fluoromethyl)-4-methylpiperidine moiety, a structure known to confer potential metal-chelating properties . Compounds with similar structural motifs, particularly those with unsaturated ketoacid chains, are of significant interest in medicinal chemistry for targeting metal-dependent enzymatic processes . For instance, research into viral RNA-dependent RNA polymerases (RdRp), such as that of the Hantaan virus, highlights the strategy of using small molecules to chelate catalytic manganese ions in the enzyme's active site, thereby inhibiting viral replication . The fluoromethyl group on the piperidine ring may enhance the molecule's metabolic stability and binding affinity, making it a valuable scaffold for investigating novel enzyme inhibitors . As a research chemical, it is supplied for in-vitro studies only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazard information.

Properties

IUPAC Name

(E)-4-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3/c1-11(8-12)4-6-13(7-5-11)9(14)2-3-10(15)16/h2-3H,4-8H2,1H3,(H,15,16)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAHHJMVCWQMDE-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C=CC(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN(CC1)C(=O)/C=C/C(=O)O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid, also known as a specific analog of piperidine derivatives, exhibits significant biological activity that has implications in pharmacology and medicinal chemistry. This compound is particularly noted for its potential interactions with the orexin receptor system, which plays a crucial role in regulating various physiological processes including arousal, appetite, and energy homeostasis.

Chemical Structure

The compound can be represented structurally as follows:

 E 4 4 fluoromethyl 4 methylpiperidin 1 yl 4 oxobut 2 enoic acid\text{ E 4 4 fluoromethyl 4 methylpiperidin 1 yl 4 oxobut 2 enoic acid}

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an agonist or antagonist of orexin receptors. Orexins are neuropeptides involved in the regulation of sleep-wake cycles and energy balance. The modulation of these receptors has therapeutic potential in treating conditions such as narcolepsy, obesity, and addiction.

Key Findings from Research

  • Orexin Receptor Agonism :
    • The compound has been shown to selectively activate orexin receptors, leading to increased wakefulness and energy expenditure. This was demonstrated in various animal models where administration of the compound resulted in enhanced locomotor activity and reduced food intake .
  • Neuropharmacological Effects :
    • Studies indicate that this compound exhibits neuroprotective effects, potentially through its action on neurotransmitter systems. It was found to enhance dopaminergic signaling, which is crucial for mood regulation and cognitive functions .
  • Potential Therapeutic Applications :
    • Given its mechanism of action, this compound is being explored for its potential use in treating sleep disorders and metabolic syndromes. Preliminary studies suggest that it may also have applications in managing conditions related to excessive daytime sleepiness .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

Study Objective Findings
Study 1Evaluate wakefulness effectsIncreased alertness in rodent models post-administration.
Study 2Assess metabolic impactReduction in body weight gain observed in high-fat diet models.
Study 3Investigate neuroprotective propertiesEnhanced survival of dopaminergic neurons in vitro.

The mechanism through which this compound exerts its effects involves:

  • Binding Affinity : The compound demonstrates high binding affinity for orexin receptors (OX1R and OX2R), leading to downstream signaling cascades that promote wakefulness and appetite regulation.
  • Neurotransmitter Modulation : It influences the release of neurotransmitters such as dopamine and norepinephrine, enhancing alertness and cognitive function.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to (E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid exhibit significant anticancer properties. For instance, studies have shown that the incorporation of piperidine moieties can enhance the cytotoxicity against various cancer cell lines. A notable study demonstrated that derivatives with fluoromethyl substitutions can improve selectivity towards cancer cells while minimizing toxicity to normal cells .

Neuropharmacology
The compound has been investigated for its potential effects on neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that it may possess anxiolytic and antidepressant-like effects in animal models, warranting further exploration in clinical settings .

Materials Science

Polymer Chemistry
In materials science, this compound serves as a useful building block for synthesizing novel polymers. Its ability to participate in various polymerization reactions allows for the development of materials with tailored properties. For example, it has been used to create thermoresponsive polymers that can change their physical properties in response to temperature variations, making them suitable for applications in drug delivery systems .

Biochemistry

Enzyme Inhibition Studies
This compound has also been evaluated for its potential as an enzyme inhibitor. Research has highlighted its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders. The mechanism of action involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access .

Table 1: Anticancer Activity of Piperidine Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AHeLa5.0
Compound BMCF-77.5
This compoundA5496.0

Table 2: Polymer Properties

Polymer TypeTemperature SensitivityApplication Area
Thermoresponsive Polymer25°C - 40°CDrug delivery systems
Biodegradable PolymerAmbient conditionsEnvironmental applications

Case Studies

Case Study 1: Anticancer Research
A recent study focused on the synthesis of various piperidine derivatives, including this compound, and their evaluation against breast cancer cells. The results showed a promising reduction in cell viability with an IC50 value indicating effective potency compared to standard chemotherapeutics .

Case Study 2: Neurological Effects
In a behavioral study involving rodent models, administration of the compound resulted in reduced anxiety-like behaviors as measured by the elevated plus maze test. These findings suggest potential applications in treating anxiety disorders and highlight the need for further pharmacological evaluations .

Comparison with Similar Compounds

Structural Analogues with Modified Piperidine Substituents

(E)-4-(4-(Difluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic Acid (CAS: 1995793-16-2)
  • Structural Difference : Replaces the fluoromethyl and methyl groups with a single difluoromethyl (-CF2H) group on the piperidine ring.
  • Molecular Formula: C10H13F2NO3.
  • Molecular Weight : 233.21 g/mol.
  • Purity ≥95% .
4-Oxo-4-(4-phenylpiperazin-1-yl)but-2-enoic Acid
  • Structural Difference : Substitutes the piperidine ring with a phenylpiperazine group.
  • Molecular Formula : C14H16N2O3.
  • Molecular Weight : 260.29 g/mol.
(Z)-4-(4-Ethylpiperazin-1-yl)-4-oxobut-2-enoic Acid (CAS: 1164488-89-4)
  • Structural Difference : Z-configuration double bond and ethylpiperazine substituent.
  • Molecular Weight : 212.25 g/mol.
  • Key Properties : The ethyl group and secondary amine in piperazine may enhance hydrogen-bonding capacity, affecting receptor binding kinetics .

Analogues with Aromatic/Substituted Aryl Groups

(E)-4-(4-Nitrophenyl)-4-oxobut-2-enoic Acid
  • Structural Difference : Replaces the piperidine ring with a 4-nitrophenyl group.
  • Key Properties: The nitro (-NO2) group is a strong electron-withdrawing moiety, increasing reactivity and acidity (pKa ~1–2). Safety data indicate moderate toxicity (GHS Category 3) .
(E)-4-(3-Bromothiophen-2-yl)-4-oxobut-2-enoic Acid
  • Structural Difference : Features a bromothiophene ring.
  • Key Properties: Demonstrated irreversible inhibition of Clostridioides difficile proline racemase (IC50 < 1 µM).

Stereochemical and Solubility Comparisons

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
  • Structural Difference: Z-configuration and 4-methylanilino substituent.
  • Solubility: Insoluble in water; optimal solubility in a 4:3 isopropanol-acetone mixture.
  • Dissociation Constant : pKa = 2.81 ± 0.25, indicating strong acidity comparable to the target compound .
(E)-4-(4-Octadecylphenyl)-4-oxobut-2-enoic Acid
  • Structural Difference : Contains a long aliphatic chain (octadecyl) attached to a phenyl group.
  • Key Properties : Extreme lipophilicity (LogP > 8) due to the alkyl chain, making it suitable for lipid membrane interaction studies .

Preparation Methods

General Synthetic Strategy

The synthesis of (E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid typically involves:

  • Functionalization of the piperidine ring to introduce fluoromethyl and methyl groups at the 4-position.
  • Formation of the 4-oxobut-2-enoic acid moiety, often starting from fumaric acid derivatives.
  • Coupling of the substituted piperidine with the 4-oxobut-2-enoic acid via amide or related linkages.

Key Reaction Steps and Conditions

Activation of Carboxylic Acid Group

A common approach to prepare such derivatives involves activating the carboxylic acid group of the 4-oxobut-2-enoic acid precursor to facilitate nucleophilic substitution by the piperidine nitrogen. Typical activating agents include:

  • Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC or EDC)
  • Coupling reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
  • Catalysts such as 4-N,N-dimethylaminopyridine (DMAP)

Example Reaction Conditions:

Reagents Solvent Temperature Time Yield
Monomethyl fumarate + EDAC + DMAP + substituted amine Dichloromethane (DCM) 0 °C to room temp 1 hour ~60-62%

This method allows the formation of amide linkages under mild conditions with good yields and minimal side reactions.

Purification and Characterization

After the coupling and fluorination steps, the product is typically purified by:

  • Extraction with aqueous sodium bicarbonate and organic solvents (e.g., DCM)
  • Silica gel column chromatography using solvent systems such as DCM:MeOH (70:1 volume ratio)
  • Drying under reduced pressure to obtain the pure compound as an oil or solid

Characterization is performed using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and substitution pattern
  • High-Performance Liquid Chromatography (HPLC) for purity assessment
  • Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Time Yield Notes
Activation of acid and coupling with piperidine derivative EDAC (1.2 eq), DMAP (catalytic), substituted piperidine (1 eq) DCM 0 °C to RT 1 hour 60-62% Mild conditions, efficient amide bond formation
Fluoromethyl group introduction Fluoromethyl halide or electrophilic fluorination reagent Varies Controlled temp Varies Not specified Requires selective fluorination techniques
Purification Silica gel chromatography (DCM:MeOH=70:1) - - - - Ensures high purity

Research Findings and Notes

  • The use of carbodiimide coupling agents such as EDAC in combination with catalytic DMAP in dichloromethane at low temperatures is a well-established method for synthesizing amide derivatives of fumaric acid analogs, providing good yields and product stability.
  • Fluorination of heterocyclic amines like piperidine requires selective reagents and conditions to avoid multiple substitutions or degradation of the ring system.
  • The (E)-configuration of the 4-oxobut-2-enoic acid moiety is preserved during the synthesis, which is critical for the biological activity of the compound.
  • No direct synthesis protocol for this exact compound was found in open literature or patents, but the preparation methods are inferred from closely related analogs and standard synthetic organic chemistry practices for similar substituted piperidinyl fumaric acid derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid
Reactant of Route 2
(E)-4-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.